Ethanol-2,2,2-d3 (CAS 1759-87-1) is a selectively deuterated isotopologue of ethanol wherein only the terminal methyl group is isotopically labeled (CD3CH2OH). Typically boasting an isotopic purity exceeding 99 atom % D, it retains the fundamental physicochemical properties of unlabeled ethanol—including its boiling point (78 °C) and density (0.835 g/mL)—while providing a distinct mass shift (M+3) and a highly specific nuclear magnetic resonance (NMR) profile. In procurement contexts, it is primarily sourced as a specialized NMR solvent for anisotropic media, a precision mechanistic probe for heterogeneous catalysis, and a site-specific precursor for synthesizing deuterated active pharmaceutical ingredients (APIs) where terminal methyl metabolism must be evaluated independently of the reactive methylene carbon .
Substituting Ethanol-2,2,2-d3 with fully deuterated ethanol (Ethanol-d6) or unlabeled ethanol fundamentally compromises site-specific mechanistic and analytical workflows. In NMR spectroscopy, unlabeled ethanol produces an intractable A3B2C spin system in anisotropic media, obscuring critical dipolar couplings due to massive proton-proton overlap [1]. Conversely, employing Ethanol-d6 in catalytic tracking or steam reforming studies masks the specific origin of abstracted hydrogens, as both the alpha and beta carbons are labeled, resulting in fully deuterated byproducts that confound pathway analysis [2]. Procurement of the exact 2,2,2-d3 isotopologue is therefore mandatory when researchers must isolate the kinetic or spectral behavior of the methyl group without altering the isotopic mass or reactivity of the adjacent methylene and hydroxyl groups.
In structural NMR studies utilizing nematic solvents such as p-ethoxybenzylidene-p-n-butylaniline (EBBA), unlabeled ethanol yields a highly complex A3B2C spectrum due to the interaction of all six protons, making direct analysis practically impossible [1]. Substituting with Ethanol-2,2,2-d3 effectively decouples the methyl protons, reducing the spectrum to a highly resolved A2B (or A2BX3) system [1]. This simplification allows for the direct extraction of four out of the five possible dipolar couplings, enabling precise modeling of C-O-H internal rotation.
| Evidence Dimension | Spin system complexity and coupling extraction |
| Target Compound Data | Yields a simplified A2B spin system allowing direct extraction of 4 dipolar couplings. |
| Comparator Or Baseline | Unlabeled Ethanol: Yields an intractable A3B2C spin system with severe spectral overlap. |
| Quantified Difference | Reduction from 6 interacting protons to 3, enabling 80% (4/5) coupling extraction. |
| Conditions | 1H NMR in EBBA nematic solvent at 220 MHz. |
Buyers conducting advanced NMR in liquid crystal media must procure the 2,2,2-d3 form to prevent prohibitive spectral overlap and enable accurate structural calculations.
During the oxidative dehydrogenation of ethanol on Pd-Au(111) model catalysts, distinguishing between alpha-carbon dehydrogenation and C-C bond scission is critical [1]. Temperature-programmed desorption (TPD) using Ethanol-2,2,2-d3 yields uniquely identifiable CD3H (methane) fragments [1]. This specific mass signature proves that C-C bond breakage occurs while the methyl group remains intact. In contrast, using Ethanol-d6 (CD3CD2OD) results in simultaneous D2 and fully deuterated acetate desorption, confounding the exact source of the abstracted hydrogen [1].
| Evidence Dimension | Mass fragment differentiation during TPD |
| Target Compound Data | Produces distinct CD3H fragments, isolating methyl group dynamics. |
| Comparator Or Baseline | Ethanol-d6: Produces ambiguous D2 and fully deuterated byproducts. |
| Quantified Difference | Complete isolation of methyl vs. methylene hydrogen abstraction pathways. |
| Conditions | Temperature-programmed desorption on Pd-Au(111) surfaces. |
Catalyst developers must select this specific isotopologue to accurately map reaction pathways and optimize the efficiency of cross-esterification catalysts.
In thermocatalytic steam reforming over perovskite catalysts (La0.7Sr0.3MnO3-x) at 400-800 K, tracking the bimolecular coupling mechanism for acetone and crotonaldehyde production requires site-specific labeling [1]. Utilizing Ethanol-2,2,2-d3 allows researchers to monitor the exact distribution of methyl-derived deuterium in the resulting isotopomers via partial pressure analysis [1]. Unlabeled ethanol completely scrambles the hydrogen source, rendering it impossible to determine whether the incorporated hydrogen originated from the methyl, methylene, or hydroxyl group during the steady-state conversion [1].
| Evidence Dimension | Product isotopomer distribution |
| Target Compound Data | Enables precise mass-spectrometric mapping of methyl-group retention in acetone/crotonaldehyde. |
| Comparator Or Baseline | Unlabeled Ethanol: Fails to differentiate hydrogen origins. |
| Quantified Difference | Unlocks site-specific tracking of the beta-carbon during bimolecular coupling. |
| Conditions | Steady-state catalytic conversion over La0.7Sr0.3MnO3-x powder at 1 Torr ethanol / 9 Torr H2O. |
Chemical engineers designing high-temperature reforming processes rely on this compound to definitively track carbon-hydrogen bond fates and improve catalyst selectivity.
Ethanol-2,2,2-d3 is the right choice for structural biologists and analytical chemists requiring a simplified solvent system to measure dipolar couplings in liquid crystals or nematic phases without the severe spectral overlap caused by methyl-proton interference[1].
This compound is essential for mapping oxidative dehydrogenation and cross-esterification pathways on bimetallic (e.g., Pd-Au) surfaces, allowing precise tracking of C-C bond cleavage via CD3H formation during temperature-programmed desorption [2].
The 2,2,2-d3 isotopologue is procured by chemical engineers to trace the site-specific fate of methyl hydrogens during the high-temperature synthesis of aldehydes and ketones over perovskite catalysts, a task impossible with unlabeled ethanol [3].
Flammable;Irritant